
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL is a coordination compound that features a nickel center coordinated to a dibromo-substituted phenanthroline ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL typically involves the reaction of nickel salts with the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different nickel species.
Substitution: Ligand substitution reactions can occur, where the dibromo-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) species, while reduction could yield nickel(0) complexes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL exerts its effects involves coordination to target molecules. The nickel center can interact with various biological molecules, such as DNA, proteins, and enzymes, leading to changes in their structure and function. The specific pathways involved depend on the application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
NICKEL(II) CHLORIDE: Another nickel coordination compound with different ligands.
NICKEL(II) ACETATE: A nickel compound with acetate ligands.
NICKEL(II) SULFATE: A nickel compound with sulfate ligands.
Uniqueness
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL is unique due to the presence of the dibromo-phenanthroline ligand, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C16H16Br2N2Ni |
|---|---|
Peso molecular |
454.81 g/mol |
Nombre IUPAC |
dibromonickel;3,4,7,8-tetramethyl-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2.2BrH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
BZKVTCIECQTIOV-UHFFFAOYSA-L |
SMILES canónico |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ni](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


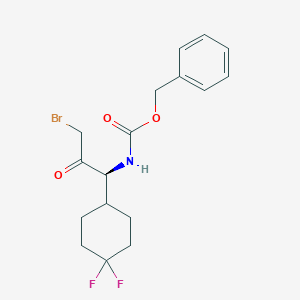
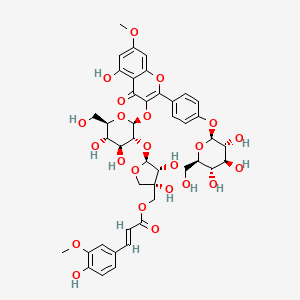
![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
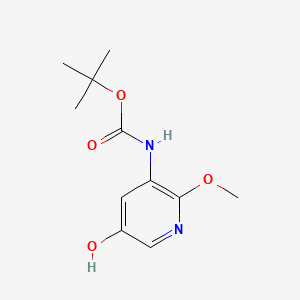
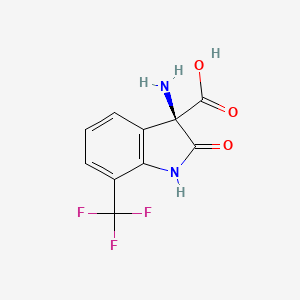
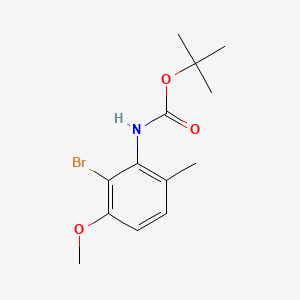
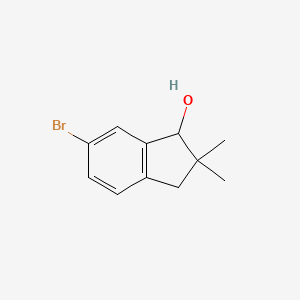
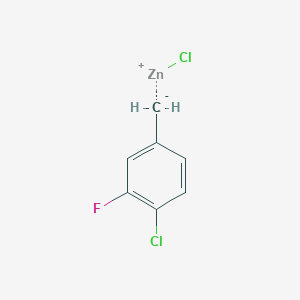

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
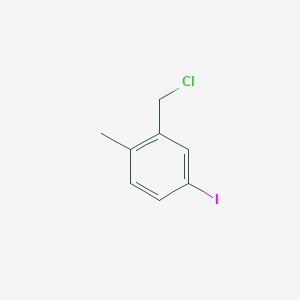
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

